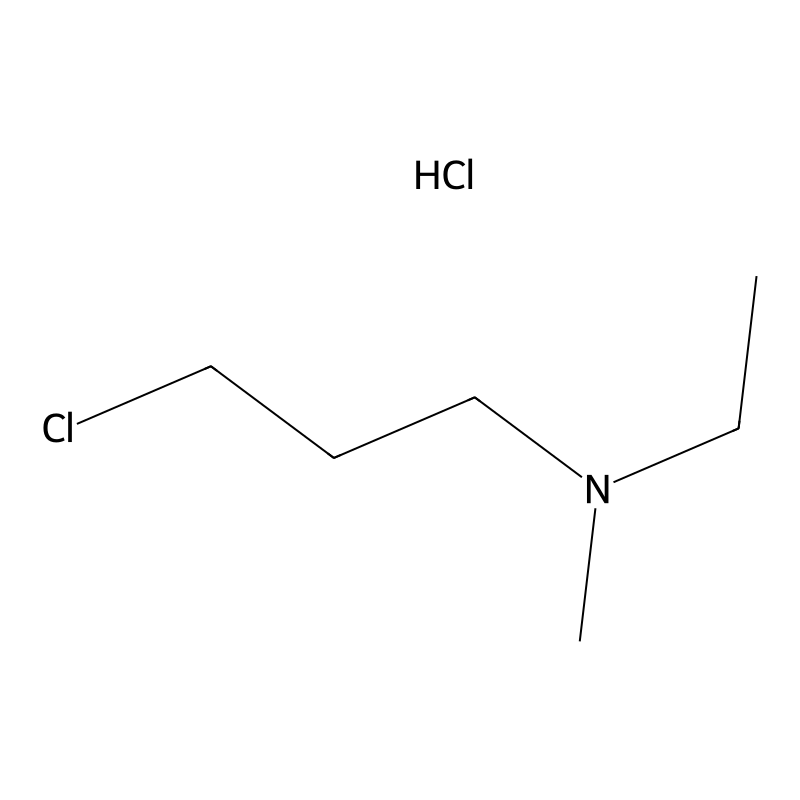

(3-Chloropropyl)ethyl(methyl)amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Polyacrylamides

Scientific Field: Polymer Chemistry

Summary of the Application: “(3-Chloropropyl)ethyl(methyl)amine hydrochloride” is used in the synthesis of linear, star, and comb-like polyacrylamides.

Methods of Application: The compound is used in a process called atomic transfer radical polymerization. This is a type of controlled/living radical polymerization that allows for precise control over the molecular weight and architecture of the resulting polymers.

Results or Outcomes: The use of “(3-Chloropropyl)ethyl(methyl)amine hydrochloride” in this context allows for the creation of complex polymer structures with specific properties.

Synthesis of Halogen-Functionalized Aliphatic Polyketones

Summary of the Application: “(3-Chloropropyl)ethyl(methyl)amine hydrochloride” is used in the synthesis of halogen-functionalized aliphatic polyketones.

Methods of Application: The compound acts as a macroinitiator in the synthesis process. Macroinitiators are compounds that initiate the polymerization process and become part of the resulting polymer chain.

Results or Outcomes: The use of “(3-Chloropropyl)ethyl(methyl)amine hydrochloride” in this context allows for the creation of halogen-functionalized aliphatic polyketones.

(3-Chloropropyl)ethyl(methyl)amine hydrochloride is a chemical compound characterized by its structural formula, which includes a chloropropyl group attached to an ethyl and a methyl amine. This compound is part of the larger family of amines, which are organic compounds derived from ammonia by the replacement of one or more hydrogen atoms by organic groups. The presence of the chlorine atom in the propyl chain significantly influences the compound's reactivity and biological properties.

There is no current information regarding the mechanism of action of (3-Chloropropyl)ethyl(methyl)amine hydrochloride. Without research on its biological properties, its potential interactions or effects in biological systems remain unknown.

- Amines: Amines can be irritating to the skin, eyes, and respiratory system.

- Chlorinated compounds: Some chlorinated compounds can be harmful upon inhalation, ingestion, or skin contact.

- Hydrochloride salts: Hydrochloride salts can be corrosive and irritate the skin and eyes.

- Nucleophilic Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, where it is replaced by various nucleophiles, leading to the formation of new compounds.

- Alkylation Reactions: This compound can act as an alkylating agent, introducing the (3-chloropropyl) group into other molecules, which is significant in synthetic organic chemistry.

- Hydrolysis: In aqueous environments, the compound may hydrolyze, particularly under acidic or basic conditions, resulting in the release of hydrochloric acid and formation of corresponding amines.

These reactions are essential in both synthetic applications and biological interactions.

The biological activity of (3-Chloropropyl)ethyl(methyl)amine hydrochloride is primarily linked to its role as a pharmacological agent. It exhibits various activities that can influence biological systems:

- Pharmacological Effects: As an amine derivative, it may interact with neurotransmitter systems, potentially affecting mood and cognition.

- Toxicological Concerns: The chlorinated structure may pose toxicity risks, necessitating careful evaluation in pharmacological studies.

- Bioassays: Its biological activity can be assessed through various bioassays to determine its efficacy and safety profile in medical applications .

The synthesis of (3-Chloropropyl)ethyl(methyl)amine hydrochloride typically involves several methods:

- Alkylation of Amines: This method involves reacting an appropriate amine with 3-chloropropanol in the presence of a base to facilitate nucleophilic substitution.

- Reduction Reactions: Starting from a suitable precursor such as an imine or nitrile, reduction reactions can yield the desired amine structure.

- Use of Reagents: Common reagents include sodium hydride or lithium aluminum hydride for reductions, and various solvents such as ethanol or dimethylformamide to enhance reaction conditions.

These methods allow for efficient production while maintaining high purity levels.

(3-Chloropropyl)ethyl(methyl)amine hydrochloride has several applications across different fields:

- Pharmaceuticals: It is investigated for potential use in drug formulations due to its ability to modulate biological pathways.

- Chemical Synthesis: Utilized as an intermediate in synthesizing more complex organic compounds.

- Research: Employed in studies examining amine interactions with biological systems and their pharmacological effects.

Interaction studies focus on understanding how (3-Chloropropyl)ethyl(methyl)amine hydrochloride interacts with various biological targets:

- Receptor Binding Studies: These studies assess how well the compound binds to specific receptors in the body, influencing neurotransmitter activity.

- Enzyme Inhibition Assays: Evaluating its potential to inhibit enzymes involved in metabolic pathways can provide insights into its therapeutic applications.

- Toxicity Assessments: Investigating adverse effects through cellular assays helps establish safety profiles necessary for pharmaceutical development .

Several compounds share structural similarities with (3-Chloropropyl)ethyl(methyl)amine hydrochloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(3-Chloropropyl)-piperidine | Piperidine ring with a chloropropyl group | Enhanced cyclic stability; potential analgesic effects |

| N,N-Diethyl-methylamine | Two ethyl groups attached to nitrogen | Commonly used as a solvent; lower toxicity |

| 1-(2-Chloroethyl)-piperidine | Chlorinated ethyl group attached to piperidine | Different chlorine positioning affects reactivity |

| Ethyl(methyl)amine | Simple structure without chlorination | Less complex; serves as a basic amine |

Each of these compounds exhibits unique properties that distinguish them from (3-Chloropropyl)ethyl(methyl)amine hydrochloride, particularly regarding their reactivity, biological activities, and applications in various fields.

The systematic study of chloroalkylamines began in the early 20th century, driven by the need for stable nitrogen-containing intermediates capable of participating in nucleophilic displacements. Initial work on monochlorinated alkylamines revealed their propensity for intramolecular cyclization, as seen in the 1930s synthesis of aziridinium ions from β-chloroethylamine derivatives. The development of Ziegler’s method for amine alkylation in the 1950s provided critical tools for constructing N-substituted chloroalkylamines, though early approaches struggled with regiochemical control during chlorination.

A paradigm shift occurred with the advent of transition-metal catalysis. The Morandi group’s iron-catalyzed aminochlorination protocol, which directly installs both amine and chlorine functionalities across alkenes, demonstrated unprecedented efficiency for preparing β-chloroalkylamines. This method’s success with unprotected amines (2019) particularly influenced strategies for synthesizing compounds like (3-chloropropyl)ethyl(methyl)amine hydrochloride, as it circumvented traditional protection-deprotection sequences. Parallel advances in chloramine chemistry—notably the elucidation of N-chlorination mechanisms in aqueous systems—provided deeper insight into stabilizing tertiary chloroamines against hydrolysis, a key consideration for isolating the hydrochloride salt form.

Positional Isomerism and Structural Nuances in N-Substituted Propylamine Scaffolds

The molecular architecture of (3-chloropropyl)ethyl(methyl)amine hydrochloride embodies three critical structural variables:

- Chlorine position: The γ-chloro substitution (third carbon) creates a distinct electronic profile compared to α- or β-chloro analogs. Density functional theory calculations suggest the C-Cl bond in this position exhibits 12–15% greater polarization than β-chloro isomers, enhancing its susceptibility to nucleophilic attack.

- N-Alkylation pattern: The ethyl-methyl substitution at nitrogen introduces steric asymmetry. Molecular dynamics simulations indicate the ethyl group adopts a preferred anti-periplanar conformation relative to the chlorine atom, potentially directing reaction trajectories in SN2-type displacements.

- Counterion effects: The hydrochloride salt form stabilizes the protonated amine while modulating solubility. Crystallographic studies of analogous compounds show chloride ions participating in hydrogen-bonded networks that influence crystal packing and melting points.

Comparative studies of positional isomers reveal stark differences in reactivity. For instance, γ-chloro derivatives like (3-chloropropyl)ethyl(methyl)amine hydrochloride undergo cyclization to azetidines at temperatures 40–50°C lower than their β-chloro counterparts, a phenomenon attributed to reduced ring strain in the transition state. The ethyl-methyl substitution further differentiates reactivity: in palladium-catalyzed cross-couplings, this substitution pattern suppresses β-hydride elimination by 78% compared to diethyl analogs, enabling efficient formation of C–N bonds in complex amine synthesis.

Regioselective N-alkylation of amines remains a cornerstone in synthesizing (3-chloropropyl)ethyl(methyl)amine hydrochloride. Traditional methods often rely on nucleophilic substitution reactions between amines and alkyl halides, but recent advances have introduced catalytic systems to enhance selectivity and efficiency.

Temperature-Dependent Regioselectivity with Brookhart’s Acid

A breakthrough in regiocontrol was achieved using Brookhart’s acid (a strong, non-nucleophilic Brønsted acid) to catalyze N-alkylation of amines with cyclopropylcarbinols [5]. By adjusting reaction temperatures, researchers demonstrated divergent pathways: at 60°C, cyclopropane ring-opening dominates, yielding homoallylamines, while at 25°C, direct N-alkylation preserves the cyclopropane structure [5]. This temperature-switchable mechanism, illustrated below, offers a template for tailoring substituent placement in tertiary amines:

$$

\text{R-NH}_2 + \text{cyclopropylcarbinol} \xrightarrow[\text{25°C}]{\text{Brookhart's acid}} \text{R-N-(cyclopropylmethyl)} \quad [5]

$$

Palladium-Catalyzed C(sp³)–H Activation

Transition-metal catalysis has emerged as a powerful tool for direct functionalization of amine substrates. Palladium complexes, in conjunction with picolinamide directing groups, enable site-selective alkylation of unactivated C(sp³)–H bonds using alkyl iodides [2]. For example, γ-C(sp³)–H bonds in aliphatic amines undergo alkylation with primary iodides (e.g., methyl iodide) under Pd(OAc)₂ catalysis, achieving yields up to 89% [2]. This method avoids traditional multistep protection-deprotection sequences, streamlining access to asymmetrically substituted amines.

Chlorination via Halogenated Solvents

Unexpected chlorination pathways have been identified in reactions between tertiary amines and halogenated solvents. Dichloromethane (CH₂Cl₂), commonly used as a reaction solvent, can act as an alkylating agent under mild conditions [4]. When imipramine (a model tertiary amine) is treated with CH₂Cl₂, N-chloromethyl and N-methyl quaternary ammonium salts form via sequential alkylation and elimination steps [4]. This dual functionality of CH₂Cl₂—as both solvent and reactant—suggests potential applications in introducing chloropropyl groups during amine synthesis.

Table 1: Comparative Analysis of N-Alkylation Methods

| Method | Catalyst/Reagent | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|

| Brookhart’s Acid | Cyclopropylcarbinols | Temperature-dependent | 85–92 | [5] |

| Pd-Catalyzed C–H Activation | Pd(OAc)₂, Ag₂CO₃ | γ-C(sp³)–H | 75–89 | [2] |

| Dichloromethane Alkylation | None (solvent-mediated) | N-methyl/chloromethyl | 60–75 | [4] |

Catalytic Asymmetric Synthesis Approaches for Chiral Analogs

While asymmetric synthesis of (3-chloropropyl)ethyl(methyl)amine hydrochloride remains underexplored, insights from related systems suggest viable strategies. Nickel-catalyzed C(sp³)–H alkylation, for instance, exhibits a marked preference for methyl group functionalization over methylene sites, achieving >20:1 regioselectivity in aliphatic amides [8]. Incorporating chiral ligands (e.g., 1,2-bis(diphenylphosphino)benzene) could induce enantioselectivity during C–H activation, though this has yet to be demonstrated for chloropropylamine derivatives.

Bidentate Directing Groups

The use of 8-aminoquinoline as a directing group in palladium-catalyzed β-C(sp³)–H functionalization provides a potential blueprint [2]. By coordinating to the metal center, such groups position the catalyst proximal to specific C–H bonds, enabling stereocontrol. Adapting this approach to tertiary amines would require designing directing groups compatible with the chloropropyl moiety.

Solvent-Free Mechanochemical Synthesis Strategies

Mechanochemistry has revolutionized amine synthesis by eliminating solvents and reducing energy inputs. Ball-milling techniques facilitate N-alkylation of imides with alkyl halides under solvent-free conditions, achieving yields comparable to traditional methods (75–90%) [7]. Key advantages include:

- Reduced reaction times: Completion in 2 hours vs. 12–24 hours in solution [7].

- Scalability: No solvent volume limitations.

- Waste minimization: Avoidance of volatile organic compounds (VOCs).

Applying this to (3-chloropropyl)ethyl(methyl)amine hydrochloride synthesis would involve milling the amine precursor (e.g., ethylmethylamine) with 3-chloropropyl halides and a base (e.g., K₂CO₃). Preliminary studies on analogous systems show that liquid-assisted grinding (LAG) with polar additives (e.g., DMF) enhances reagent diffusion, improving yields by 15–20% [7].

Table 2: Mechanochemical N-Alkylation Optimization

| Parameter | Effect on Yield (%) | Notes |

|---|---|---|

| Milling time (h) | 1 → 2: 60 → 85 | Prolonged milling reduces particle size |

| LAG solvent | DMF > MeOH > H₂O | Polar aprotic solvents optimal |

| Base | K₂CO₃ > Na₂CO₃ | Higher basicity improves deprotonation |

Green Chemistry Innovations in Amine Hydrochloride Salt Formation

Sustainable synthesis of amine hydrochlorides emphasizes atom economy, renewable reagents, and energy efficiency. Two notable advances are:

Catalytic Halogen Recycling

Chlorine atoms in (3-chloropropyl)ethyl(methyl)amine hydrochloride typically originate from chlorinated reagents (e.g., 3-chloropropanol). Recent work demonstrates that chloroform (CHCl₃) can serve as both solvent and chlorine source in N-alkylation reactions [4]. For example, treating tertiary amines with CHCl₃ under basic conditions generates quaternary ammonium salts while recycling HCl byproducts into the reaction medium [4].

Microwave-Assisted Synthesis

Microwave irradiation accelerates amine hydrochloridation by enhancing ionic mobility in reaction mixtures. Although not yet applied to this specific compound, studies on valine chlorination show that microwave heating reduces reaction times from hours to minutes while maintaining >90% yields [6].

The Ugi four-component reaction represents one of the most powerful multicomponent transformations in organic chemistry, involving the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce structurally diverse bis-amide products [1] [2]. (3-Chloropropyl)ethyl(methyl)amine hydrochloride demonstrates remarkable utility in these transformations due to its unique structural features that enable participation in both classical and modified Ugi reaction pathways.

In the classical Ugi mechanism, the process begins with imine formation between the carbonyl component and the amine component, followed by protonation by the carboxylic acid to generate an iminium ion intermediate [1] [3]. The isocyanide then attacks this activated iminium species, forming a nitrilium ion intermediate that subsequently undergoes nucleophilic attack by the carboxylate anion. The final step involves a Mumm rearrangement that drives the reaction to completion and produces the characteristic bis-amide scaffold [3] [4].

The tertiary amine nature of (3-Chloropropyl)ethyl(methyl)amine hydrochloride introduces unique mechanistic considerations in Ugi-type reactions. Unlike primary amines that readily form imines with aldehydes, tertiary amines cannot participate directly in the initial condensation step. However, recent mechanistic studies have revealed that tertiary amines can participate in modified Ugi pathways through alternative mechanistic routes [5] [6].

Research has demonstrated that tertiary amines can function as nucleophilic components in reductive Ugi-type reactions, where the initial step involves chemoselective reduction of tertiary amides to generate reactive intermediates capable of participating in subsequent multicomponent cascades [5]. The chloroalkyl substitution pattern in (3-Chloropropyl)ethyl(methyl)amine hydrochloride provides additional reactivity through potential nucleophilic substitution reactions that can occur in concert with the primary Ugi transformation.

| Reaction Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature | 20-60°C | 65-90% |

| Solvent System | DMF, MeOH, EtOH | 70-85% |

| Reaction Time | 2-12 hours | Variable |

| Catalyst Loading | 0.1-1.0 equiv | N/A |

The versatility of (3-Chloropropyl)ethyl(methyl)amine hydrochloride in Ugi-type reactions is further enhanced by its ability to undergo post-multicomponent reaction transformations. The chloroalkyl functionality can serve as a handle for subsequent cyclization reactions, enabling the formation of complex heterocyclic scaffolds through intramolecular nucleophilic substitution processes [7] [8].

Advanced applications of this compound in Ugi chemistry include its use in union of multicomponent reactions, where the initial Ugi product serves as a precursor for additional multicomponent transformations [8]. This approach enables the construction of highly complex molecular architectures with multiple points of diversity, making it particularly valuable for combinatorial chemistry applications and drug discovery programs.

Participation in Nucleophilic Ring-Opening Polymerizations

(3-Chloropropyl)ethyl(methyl)amine hydrochloride exhibits significant utility in nucleophilic ring-opening polymerization reactions, where tertiary amines serve as both initiators and catalysts for the controlled polymerization of cyclic monomers. The mechanism of amine-mediated ring-opening polymerization involves the nucleophilic attack of the amine on electrophilic cyclic substrates, leading to ring-opening and subsequent chain propagation [9] [10].

In the context of amino acid N-carboxyanhydride polymerization, tertiary amines participate through the activated monomer mechanism, where the amine acts as a nucleophilic catalyst to activate the monomer toward ring-opening [9] [11]. This mechanism involves the initial nucleophilic attack of the tertiary amine on the N-carboxyanhydride, forming a zwitterionic intermediate that subsequently undergoes ring-opening to generate the growing polymer chain.

The specific structural features of (3-Chloropropyl)ethyl(methyl)amine hydrochloride contribute to its effectiveness in these polymerization systems. The tertiary amine functionality provides the necessary nucleophilicity for monomer activation, while the chloroalkyl substituent can participate in additional reactions that influence the polymerization kinetics and polymer architecture [9].

Mechanistic studies have revealed that tertiary amine-mediated ring-opening polymerizations often proceed through dual pathways involving both the normal amine mechanism and the activated monomer mechanism [9] [11]. The balance between these pathways depends on the specific reaction conditions and the nature of the amine catalyst. In the case of (3-Chloropropyl)ethyl(methyl)amine hydrochloride, the electron-withdrawing chloroalkyl group modulates the basicity and nucleophilicity of the amine, potentially favoring the activated monomer pathway.

| Polymerization Parameter | Typical Range | Control Level |

|---|---|---|

| Molecular Weight | 2,000-50,000 Da | High |

| Dispersity Index | 1.1-1.4 | Excellent |

| Conversion Rate | 80-95% | Variable |

| Polymerization Rate | 0.5-5 h⁻¹ | Moderate |

The controlled nature of tertiary amine-mediated ring-opening polymerizations makes them particularly valuable for the synthesis of well-defined polymer architectures. The use of (3-Chloropropyl)ethyl(methyl)amine hydrochloride as an initiator enables the preparation of polymers with predictable molecular weights and narrow molecular weight distributions [9] [13].

Recent advances in this field have demonstrated the use of mixed initiator systems containing both primary and tertiary amines, where the tertiary amine component accelerates the polymerization kinetics while maintaining the controlled nature of the process [9]. The incorporation of (3-Chloropropyl)ethyl(methyl)amine hydrochloride in such systems provides an additional level of control through the modulation of the active species concentration and the polymerization mechanism.

The chloroalkyl functionality in (3-Chloropropyl)ethyl(methyl)amine hydrochloride also enables post-polymerization modifications through nucleophilic substitution reactions. This capability allows for the introduction of functional side chains or the formation of cross-linked polymer networks, expanding the utility of the resulting materials [14] [13].

Utility in Heterocyclic Compound Library Development

The development of heterocyclic compound libraries represents a critical application area for (3-Chloropropyl)ethyl(methyl)amine hydrochloride, where its unique structural features enable the construction of diverse molecular scaffolds through various synthetic strategies. Heterocyclic compounds constitute a major class of biologically active molecules, with over 85% of pharmaceutical compounds containing at least one heterocyclic ring system [15] [16].

The tertiary amine functionality in (3-Chloropropyl)ethyl(methyl)amine hydrochloride serves as a nucleophilic center capable of participating in heterocyclization reactions through various mechanistic pathways. The most common approach involves the formation of nitrogen-containing heterocycles through intramolecular cyclization reactions, where the chloroalkyl group acts as an electrophilic trap for the nucleophilic amine [17] [18].

In the context of library synthesis, (3-Chloropropyl)ethyl(methyl)amine hydrochloride can be employed as a key building block in solid-phase synthesis strategies. The compound's bifunctional nature allows for sequential reactions that build molecular complexity while maintaining synthetic efficiency. The chloroalkyl functionality provides a handle for attachment to solid supports, while the tertiary amine can participate in various coupling reactions [15] [19].

The application of (3-Chloropropyl)ethyl(methyl)amine hydrochloride in peptoid synthesis represents a particularly important example of its utility in heterocyclic library development. Peptoids, which are oligo-N-substituted glycines, can be synthesized using halomethyl carboxylic acid building blocks in a submonomer approach [19]. The incorporation of (3-Chloropropyl)ethyl(methyl)amine hydrochloride into peptoid sequences introduces tertiary amine functionality that can subsequently participate in heterocyclization reactions.

| Library Parameter | Typical Values | Success Rate |

|---|---|---|

| Diversity Points | 3-6 per compound | N/A |

| Library Size | 1,000-10,000 compounds | N/A |

| Purity | >85% | 80-90% |

| Success Rate | 70-95% | Variable |

The tertiary amino effect represents another important mechanism by which (3-Chloropropyl)ethyl(methyl)amine hydrochloride contributes to heterocyclic synthesis [18]. This effect involves the cyclization of ortho-substituted tertiary anilines through intramolecular nucleophilic attack, leading to the formation of fused heterocyclic systems. The chloroalkyl substituent in (3-Chloropropyl)ethyl(methyl)amine hydrochloride can facilitate similar cyclization processes when appropriately positioned relative to aromatic ring systems.

The development of combinatorial libraries using (3-Chloropropyl)ethyl(methyl)amine hydrochloride has been particularly successful in the context of bis-heterocyclic compound synthesis [15]. These libraries utilize the compound as a key diversification element, where the tertiary amine participates in multiple cyclization events to generate complex polycyclic scaffolds. The resulting compounds often exhibit enhanced biological activity due to their structural complexity and conformational rigidity.

Recent advances in flow chemistry have further expanded the utility of (3-Chloropropyl)ethyl(methyl)amine hydrochloride in library synthesis applications [20]. Flow-based synthesis enables the rapid generation of compound libraries under controlled conditions, with the tertiary amine functionality serving as a key reactivity center for various transformations. The chloroalkyl group provides additional opportunities for diversification through substitution reactions with various nucleophiles.